Cas no 2168672-63-5 (2,2,5,5,6-pentamethyl-1,3-oxazinane)

2,2,5,5,6-Pentamethyl-1,3-oxazinane is a substituted oxazinane derivative characterized by its stable heterocyclic structure. The compound features five methyl groups positioned at the 2, 5, and 6 carbon atoms, enhancing its steric hindrance and potential for selective reactivity. Its oxazinane core provides a versatile scaffold for applications in organic synthesis, particularly as an intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s structural rigidity and defined stereochemistry make it valuable for studying reaction mechanisms or designing chiral ligands. Its stability under standard conditions further supports its utility in controlled synthetic processes.
2,2,5,5,6-pentamethyl-1,3-oxazinane structure
2168672-63-5 structure
Product name:2,2,5,5,6-pentamethyl-1,3-oxazinane
CAS No:2168672-63-5
MF:C9H19NO
MW:157.253262758255
CID:6370579
PubChem ID:165743394

2,2,5,5,6-pentamethyl-1,3-oxazinane Chemical and Physical Properties

Names and Identifiers

    • 2,2,5,5,6-pentamethyl-1,3-oxazinane
    • EN300-1280103
    • 2168672-63-5
    • Inchi: 1S/C9H19NO/c1-7-8(2,3)6-10-9(4,5)11-7/h7,10H,6H2,1-5H3
    • InChI Key: YISJIJGAAKBXPR-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)NCC(C)(C)C1C

Computed Properties

  • Exact Mass: 157.146664230g/mol
  • Monoisotopic Mass: 157.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 21.3Ų

2,2,5,5,6-pentamethyl-1,3-oxazinane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1280103-5.0g
2,2,5,5,6-pentamethyl-1,3-oxazinane
2168672-63-5
5g
$4184.0 2023-06-07
Enamine
EN300-1280103-2.5g
2,2,5,5,6-pentamethyl-1,3-oxazinane
2168672-63-5
2.5g
$2828.0 2023-06-07
Enamine
EN300-1280103-5000mg
2,2,5,5,6-pentamethyl-1,3-oxazinane
2168672-63-5
5000mg
$2235.0 2023-10-01
Enamine
EN300-1280103-1000mg
2,2,5,5,6-pentamethyl-1,3-oxazinane
2168672-63-5
1000mg
$770.0 2023-10-01
Enamine
EN300-1280103-0.1g
2,2,5,5,6-pentamethyl-1,3-oxazinane
2168672-63-5
0.1g
$1269.0 2023-06-07
Enamine
EN300-1280103-0.25g
2,2,5,5,6-pentamethyl-1,3-oxazinane
2168672-63-5
0.25g
$1328.0 2023-06-07
Enamine
EN300-1280103-0.5g
2,2,5,5,6-pentamethyl-1,3-oxazinane
2168672-63-5
0.5g
$1385.0 2023-06-07
Enamine
EN300-1280103-1.0g
2,2,5,5,6-pentamethyl-1,3-oxazinane
2168672-63-5
1g
$1442.0 2023-06-07
Enamine
EN300-1280103-50mg
2,2,5,5,6-pentamethyl-1,3-oxazinane
2168672-63-5
50mg
$647.0 2023-10-01
Enamine
EN300-1280103-10000mg
2,2,5,5,6-pentamethyl-1,3-oxazinane
2168672-63-5
10000mg
$3315.0 2023-10-01

Additional information on 2,2,5,5,6-pentamethyl-1,3-oxazinane

Introduction to 2,2,5,5,6-pentamethyl-1,3-oxazinane (CAS No. 2168672-63-5)

2,2,5,5,6-pentamethyl-1,3-oxazinane, identified by the chemical abstracts service number 2168672-63-5, is a heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the oxazine family, characterized by a six-membered ring containing one oxygen atom and two carbon atoms. The presence of multiple methyl groups at specific positions enhances its structural stability and reactivity, making it a versatile intermediate in synthetic chemistry.

The nomenclature of this compound follows the IUPAC rules for heterocyclic compounds, where the numbering starts from the oxygen atom and proceeds clockwise or counterclockwise around the ring. The substitution pattern (2,2,5,5,6-pentamethyl) indicates that five methyl groups are attached to the carbon atoms at positions 2, 2, 5, 5, and 6 of the oxazine ring. This specific arrangement imparts unique electronic and steric properties to the molecule, which are exploited in various chemical transformations.

In recent years, 2,2,5,5,6-pentamethyl-1,3-oxazinane has been studied for its potential applications in pharmaceutical development. Its rigid cyclic structure and electron-deficient nature make it an attractive scaffold for designing bioactive molecules. Researchers have explored its utility as a precursor in the synthesis of more complex heterocycles that exhibit pharmacological activity. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties.

One of the most compelling aspects of CAS No. 2168672-63-5 is its role in catalytic processes. The oxazine ring can act as a ligand in transition metal-catalyzed reactions, facilitating various coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing carbon-carbon bonds under mild conditions, which is crucial for the synthesis of complex organic molecules. The methyl groups on the ring further enhance the compound's solubility and stability in organic solvents, making it an ideal candidate for industrial applications.

Recent advancements in computational chemistry have also shed light on the mechanistic aspects of reactions involving 2,2,5,5,6-pentamethyl-1,3-oxazinane. Molecular modeling studies suggest that this compound can stabilize reactive intermediates through its electron-withdrawing oxygen atom and bulky methyl groups. Such insights have enabled chemists to design more efficient synthetic routes with higher yields and selectivity. These computational findings are complemented by experimental data that confirm the enhanced reactivity of this compound in various catalytic systems.

The pharmaceutical industry has been particularly interested in exploring the biological activity of nomenclature-based derivatives of oxazines like CAS No. 2168672-63-5. Researchers have synthesized analogs with modified substitution patterns to improve pharmacokinetic properties such as bioavailability and metabolic stability. Some studies have shown that certain derivatives exhibit significant inhibitory effects on enzymes involved in inflammatory pathways. These findings highlight the potential of oxazine-based compounds as lead candidates for drug development.

Another area where 2,2-dimethylpentamethyl-substituted oxazinane derivatives have shown promise is in materials science. The unique electronic properties of these compounds make them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). By tuning the substitution pattern on the oxazine ring, CAS No 2168672-63-5 based materials can be engineered to exhibit specific optoelectronic characteristics. This has opened up new possibilities for developing advanced electronic devices with improved performance.

The synthesis of CAS No 2168672-63-5 itself is a testament to modern synthetic methodologies. Traditional methods often require multiple steps with low yields and harsh reaction conditions. However, recent innovations have enabled more streamlined syntheses involving transition-metal-catalyzed cross-coupling reactions or organometallic transformations. These advances not only improve efficiency but also reduce waste generation, aligning with green chemistry principles.

In conclusion, 2168672-63-5 pentamethyl-substituted oxazinane represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features, coupled with recent advancements in synthetic and computational chemistry, make it a valuable building block for pharmaceuticals, materials science, and catalysis. As research continues to uncover new possibilities, this molecule is poised to play an increasingly important role in scientific innovation.

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